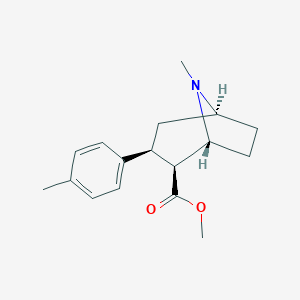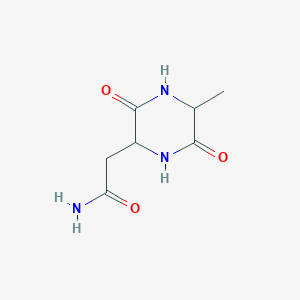![molecular formula C22H17ClN2O3 B237583 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Scientific Research Applications
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Cancer Research: This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurodegenerative Diseases: Research studies have suggested that 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory Agent: This compound has been found to possess anti-inflammatory properties and can be used to treat various inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is not fully understood. However, research studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties and can be used to treat various inflammatory diseases. In addition, it has neuroprotective properties and can be used to treat neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its potential applications in various fields of scientific research. It has been found to possess several properties that can be used to treat various diseases. However, one of the major limitations of using this compound is its toxicity. It has been found to be toxic to some cells and can cause cell death at high concentrations.
Future Directions
There are several future directions for the research on 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. Some of the most notable directions include:
1. Development of Novel Therapies: This compound has shown promising results in treating various diseases. Future research can focus on developing novel therapies using this compound.
2. Identification of New Targets: Research studies can focus on identifying new targets for this compound and exploring its potential applications in other fields of scientific research.
3. Toxicity Studies: Future research can focus on studying the toxicity of this compound and identifying ways to reduce its toxicity.
Conclusion:
In conclusion, 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has shown promising results in treating various diseases. Future research can focus on developing novel therapies, identifying new targets, and studying its toxicity.
Synthesis Methods
The synthesis of 4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been reported in several research studies. One of the most common methods involves the reaction of 2-methyl-5-nitrophenylamine with 2-amino-5-methoxybenzoxazole in the presence of a catalyst and a chlorinating agent. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to obtain the final product.
properties
Product Name |
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
|---|---|
Molecular Formula |
C22H17ClN2O3 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C22H17ClN2O3/c1-13-3-4-15(22-25-19-12-17(27-2)9-10-20(19)28-22)11-18(13)24-21(26)14-5-7-16(23)8-6-14/h3-12H,1-2H3,(H,24,26) |
InChI Key |
BWFHGYXBIAXTNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OC)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)
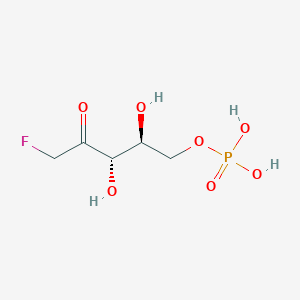
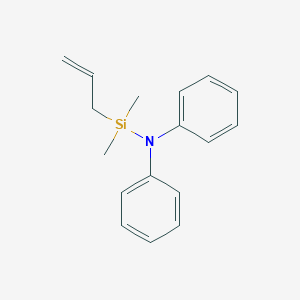
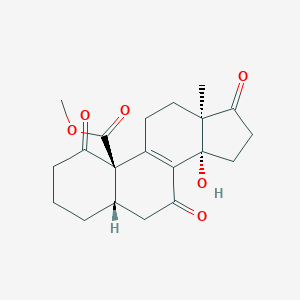
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
